cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine
CAS No.: 872714-78-8
Cat. No.: VC2688359
Molecular Formula: C10H20N2O3
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872714-78-8 |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 |
| Standard InChI Key | AHJZEZIYOBGVSK-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H]([C@@H](C1)O)CN |
| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)CN |
Introduction
Chemical Properties and Structure
cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine (CAS No.: 872714-78-8) is a pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group at the 3-position, and an aminomethyl substituent at the 4-position. The compound possesses the following key chemical identifiers:
| Property | Value |
|---|---|
| Molecular Formula | C10H20N2O3 |
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-3-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,4-6,11H2,1-3H3/t7-,8+/m0/s1 |
| Standard InChIKey | AHJZEZIYOBGVSK-JGVFFNPUSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC@@HCN |
| Alternative CAS | 872717-45-8 |
| Alternative Name | 1-Pyrrolidinecarboxylic acid, 3-(aminomethyl)-4-hydroxy-,1,1-dimethylethyl ester, (3R,4R)-rel- |
The compound's structure features a five-membered pyrrolidine ring with the hydroxyl and aminomethyl groups in the cis configuration. The Boc protecting group, attached to the nitrogen of the pyrrolidine, serves as a protective shield for the amine functionality during chemical manipulations of other reactive sites in the molecule.
Stereochemical Aspects
The designation "cis" in the compound name refers to the specific stereochemical arrangement where the hydroxyl group at position 3 and the aminomethyl group at position 4 are positioned on the same face of the pyrrolidine ring. This stereochemical configuration is critical for its biological activity and synthetic utility.
The compound features two stereogenic centers at positions 3 and 4 of the pyrrolidine ring. The specific stereoisomer denoted by (3S,4S) configuration indicates that both substituents are oriented in the S configuration according to the Cahn-Ingold-Prelog priority rules .
Synthesis Methods
Several approaches have been developed for the synthesis of cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine and related compounds. These methods typically involve either modification of existing pyrrolidine frameworks or cyclization of appropriate acyclic precursors.
From Proline Derivatives
One common synthetic approach starts with 4-hydroxy-L-proline or its derivatives. This method leverages the natural stereochemistry of proline as a starting point and involves:
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Protection of the nitrogen with a Boc group
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Functionalization at the 3-position to introduce the aminomethyl group
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Stereochemical control to ensure the cis configuration of the substituents
Through Cyclization Methods
Alternative synthetic routes involve the construction of the pyrrolidine ring through cyclization reactions of appropriate acyclic precursors. These methods often employ:
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Stereoselective cyclization of amino alcohols
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Ring-closing metathesis of dienes
The development of stereoselective synthesis methods has been crucial for obtaining optically pure pyrrolidine derivatives, which are often required for pharmaceutical applications. The stereoselective synthesis of pyrrolidine derivatives typically falls into two categories:
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Methods using a pyrrolidine ring as the starting compound
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Stereoselective methods of cyclization of acyclic starting compounds
Chemical Reactivity
The compound exhibits distinct reactivity patterns owing to its functional groups:
Boc Group Chemistry
The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen serves as a protecting group that can be selectively removed under acidic conditions. This allows for further functionalization of the nitrogen atom, making it a versatile handle for synthetic elaboration.
Hydroxyl Group Transformations
The hydroxyl group at the 3-position can participate in various reactions:
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Mitsunobu reaction: The compound can undergo the Mitsunobu reaction, which involves treating it with phosphine reagents and azodicarboxylates to facilitate nucleophilic substitution reactions.
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Esterification and etherification reactions
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Oxidation to ketone functionality
Aminomethyl Group Reactivity
The primary amine functionality of the aminomethyl group provides opportunities for:
Pharmacological Significance
Pyrrolidine derivatives, including cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine, exhibit diverse pharmacological activities, making them valuable scaffolds in medicinal chemistry.
General Biological Importance of Pyrrolidines
Pyrrolidine-containing compounds are significant in medicinal chemistry due to their presence in numerous bioactive natural products and pharmaceuticals:
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The pyrrolidine fragment is part of the structure of many alkaloids such as nicotine, preussin, hygrine, and ruspolinone
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Pyrrolidine derivatives are precursors in the synthesis of tropane alkaloids like tropane, atropine, and cocaine
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The amino acid proline, a pyrrolidine derivative, is an essential building block of peptides and proteins
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Many pharmaceutical drugs contain the pyrrolidine ring, including Captopril, Cefiderocol, Raclopride, and Alpelisib
Specific Applications
cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine serves as an important intermediate in pharmaceutical research, particularly in the development of:
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Anti-inflammatory agents
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Analgesic compounds
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Enzyme inhibitors
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Antiviral medications
The cis configuration of the hydroxyl and aminomethyl groups on the pyrrolidine ring often contributes to specific binding orientations with biological targets, enhancing the compound's utility in drug design .
Applications in Pharmaceutical Chemistry
The compound plays a significant role as an intermediate in the synthesis of various bioactive compounds and drug candidates.
As a Building Block in Drug Synthesis
Similar aminomethyl-substituted pyrrolidines have been utilized in the synthesis of pharmaceutically relevant compounds. For example:
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In the optimization of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines, which are potent and selective inhibitors of CSNK2A in cells
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As components in compounds designed to have improved pharmacokinetic properties and reduced metabolic clearance
Structure-Activity Relationships
Studies involving similar pyrrolidine derivatives have shown that:
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The stereochemistry significantly influences biological activity
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The hydroxyl group can form important hydrogen bonding interactions with biological targets
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The primary amine of the aminomethyl group often serves as a key recognition element
The spatial arrangement of these functional groups in the cis configuration creates a unique pharmacophore pattern that can be recognized by specific biological receptors or enzymes.
Pharmaceutical Applications and Research Findings
Recent research has investigated the use of similar pyrrolidine derivatives in drug development:
Metabolic Stability Studies
Research on related pyrrolidine compounds has shown that aminomethyl-substituted pyrrolidines often demonstrate improved metabolic stability compared to their unsubstituted counterparts. For example, in studies of 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines:
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The addition of 3-aminomethylpyrrolidine substituents at the 4'-position resulted in compounds with good antiviral activity and reduced P450 metabolism in mouse liver microsomes
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Compounds with the (3S) isomer often showed greater potency than the (3R) isomer in both enzyme and antiviral assays
This suggests that cis-1-Boc-3-hydroxy-4-aminomethylpyrrolidine and its derivatives might exhibit favorable metabolic profiles, enhancing their potential utility in drug development.
Pharmacokinetic Properties
Studies of related compounds have revealed that:
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Pyrrolidine derivatives often exhibit moderate to high clearance following intravenous dosing
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The bioavailability can be good, but rapid clearance may result in low total exposure
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The presence of hydroxyl and amine functionalities can contribute to improved aqueous solubility
Understanding these properties has guided the development of strategies to optimize the pharmacokinetic behavior of pyrrolidine-containing drug candidates.
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